Hydrocortisone valerate

Overview

Description

Hydrocortisone valerate is a synthetic, non-fluorinated glucocorticoid used topically to treat inflammatory skin conditions such as atopic dermatitis and plaque psoriasis. Its chemical structure includes a valerate ester attached to the 17-hydroxyl group of hydrocortisone, enhancing lipophilicity and skin penetration . Available as a 0.2% cream or ointment, it is classified as a moderate-potency corticosteroid . Clinical trials demonstrate its therapeutic effects within three days of application, with efficacy comparable to other intermediate-potency steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone valerate involves the esterification of hydrocortisone with valeric acid. The process typically includes the following steps:

Dissolution: Hydrocortisone is dissolved in an appropriate solvent.

Addition of Valeric Acid: Valeric acid is added to the solution.

Catalysis: A catalyst, such as aluminum chloride, is introduced to facilitate the esterification reaction.

Reaction Conditions: The mixture is subjected to controlled temperature and pressure conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as solid-phase extraction (SPE) to purify the compound. This method helps in obtaining high-purity this compound by removing impurities and excipients .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Clinical Uses

Hydrocortisone valerate is indicated for the topical treatment of various corticosteroid-responsive dermatoses, including:

- Atopic Dermatitis : Clinical trials have demonstrated its effectiveness in managing atopic dermatitis. In a study involving 68 patients, this compound cream (0.2%) was found to be as effective as beta-methasone valerate and significantly more effective than hydrocortisone cream (0.1%) and placebo .

- Psoriasis : Its anti-inflammatory properties make it suitable for treating psoriasis flare-ups, providing relief from itching and redness.

- Contact Dermatitis : Effective in alleviating symptoms associated with allergic contact dermatitis, this compound helps reduce inflammation and discomfort.

- Seborrheic Dermatitis : It is also used to manage seborrheic dermatitis, helping to control the symptoms through its anti-inflammatory action.

Pharmacokinetics

This compound demonstrates low systemic absorption when applied topically, minimizing the risk of systemic side effects. Studies indicate that its pharmacokinetic profile allows for effective localized treatment with minimal adrenal suppression .

Safety Profile

Clinical studies have shown that this compound has a low potential for causing skin irritation or sensitization. In trials assessing its safety, it was noted that any observed reduction in pituitary-adrenal function was rapidly reversible upon discontinuation of treatment .

Case Studies and Clinical Trials

Dosage Forms and Administration

This compound is available in various formulations, including:

- Cream (0.2%) : Commonly used for moist or weeping lesions.

- Ointment (0.2%) : Preferred for dry or scaly lesions due to its occlusive properties.

Administration Guidelines

- Apply a thin layer to the affected area two to three times daily.

- Treatment duration should be guided by clinical response; typically not exceeding four weeks without reevaluation.

Mechanism of Action

Hydrocortisone valerate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses . The compound’s anti-inflammatory effects are primarily due to the inhibition of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Potency Classification

Topical corticosteroids are categorized by potency (Table 1). Hydrocortisone valerate falls under moderate potency , alongside betamethasone valerate 0.1% and mometasone furoate 0.1%. Structural modifications, such as esterification (e.g., valerate chain), enhance receptor binding and prolong anti-inflammatory effects .

Table 1: Topical Steroid Potency Classification

| Potency | Examples |

|---|---|

| Mild | Hydrocortisone 0.5%, Hydrocortisone 1% |

| Moderate | This compound 0.2% , Betamethasone valerate 0.1%, Mometasone furoate 0.1% |

| High | Betamethasone dipropionate 0.05% |

| Very High | Clobetasol propionate 0.05% |

Efficacy in Clinical Trials

(a) This compound vs. Betamethasone Valerate

- In three double-blind trials (68 patients with atopic dermatitis), this compound 0.2% cream showed comparable efficacy to fluorinated betamethasone valerate 0.1% cream .

- This compound exhibited superior vasoconstrictor activity compared to other moderate-potency steroids, correlating with faster symptom relief .

(b) This compound vs. Hydrocortisone (Plain)

- This compound 0.2% was significantly more effective than hydrocortisone 0.1% cream in reducing inflammation and itching, attributed to enhanced skin penetration and prolonged activity .

(c) This compound vs. Mometasone Furoate

- Mometasone 0.1% (a potent steroid) demonstrated superior efficacy to this compound 0.2% in atopic dermatitis when applied once daily for 2–3 weeks. However, mometasone carries a higher risk of skin atrophy .

(d) This compound vs. Prednicarbate

- Under occlusion, prednicarbate 0.25% cream had anti-inflammatory activity similar to betamethasone valerate 0.1% but greater than this compound. Without occlusion, this compound showed better efficacy .

Structural and Pharmacokinetic Advantages

Biological Activity

Hydrocortisone valerate, a synthetic glucocorticoid, is primarily utilized for its anti-inflammatory properties in treating various dermatological conditions. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GRE) in target gene promoters. The binding leads to the modulation of gene expression that results in:

- Inhibition of Inflammatory Mediators : It inhibits phospholipase A2, reducing the production of arachidonic acid derivatives and subsequently decreasing the synthesis of prostaglandins and leukotrienes .

- Promotion of Anti-inflammatory Proteins : The drug induces lipocortin-1 synthesis, which plays a crucial role in controlling inflammation .

- Reduction of Immune Responses : By suppressing the expression of pro-inflammatory cytokines such as TNFα and IL-1β, this compound effectively mitigates immune responses .

Clinical Efficacy

This compound is clinically evaluated for its effectiveness in treating corticosteroid-responsive dermatoses. Notable findings from clinical studies include:

- Comparative Efficacy : In a multicenter trial involving 485 patients with atopic dermatitis and plaque psoriasis, this compound 0.2% ointment demonstrated significant therapeutic effects within three days. It was found to be more effective than vehicle treatments and comparable to other moderate potency corticosteroids .

- Vasoconstrictor Activity : Studies indicated that this compound exhibited greater vasoconstrictor activity compared to other moderate potency corticosteroids, suggesting enhanced efficacy in reducing local inflammation .

Safety Profile

This compound is generally well-tolerated with minimal side effects. Key points regarding its safety include:

- Irritation Potential : Clinical evaluations have shown that this compound has minimal primary irritant and sensitization potential .

- Adrenal Suppression : Studies assessing adrenal function indicated that any observed suppression was rapidly reversible upon discontinuation of treatment .

Tables Summarizing Key Data

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound:

- Atopic Dermatitis Management : A case study reported significant improvement in a patient with severe atopic dermatitis after using this compound for two weeks, showcasing its rapid onset of action.

- Psoriasis Treatment : In another instance, a patient with plaque psoriasis experienced substantial clearance of lesions within one week of treatment, underscoring the compound's efficacy in managing chronic skin conditions.

Q & A

Basic Research Questions

Q. What experimental models are validated for assessing the anti-inflammatory efficacy of hydrocortisone valerate in vivo?

The UV erythema test is a widely accepted model. It involves irradiating the back with 1.5-fold minimal erythema dose (MED) of UV-B light to induce inflammation. This compound is applied post-irradiation, and efficacy is quantified by erythema suppression. This model requires ≥40 subjects for statistical significance, with potent corticosteroids (e.g., prednicarbate) as positive controls .

Q. How is this compound classified among topical corticosteroids, and what methodological criteria define its potency?

this compound is a Group D2 labile prodrug ester, categorized as "moderately potent." Classification relies on vasoconstrictor assays and clinical trials comparing erythema suppression. Its potency is intermediate between low-strength hydrocortisone and higher-potency agents like betamethasone valerate .

Q. What analytical techniques are recommended for identifying structural isomers or impurities in this compound formulations?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example, Hydrocortisone 6-oxo Valerate (an oxidation-related impurity) is resolved using a C18 column with acetonitrile-water gradients. Mass spectrometry (LC-MS) confirms structural identity .

Q. What clinical trial designs are used to evaluate this compound’s efficacy in inflammatory dermatoses?

Double-blind, randomized controlled trials (RCTs) with parallel arms are typical. Endpoints include Investigator Global Assessment (IGA) scores and transepidermal water loss (TEWL) measurements. Comparator arms often include vehicle controls and active agents (e.g., mometasone furoate) .

Q. How does this compound’s mechanism of action differ from non-prodrug corticosteroids?

As a prodrug, it requires enzymatic hydrolysis (e.g., by esterases in the epidermis) to release active hydrocortisone. This localized activation minimizes systemic absorption. Mechanistic studies use ex vivo skin models with radiolabeled compounds to track metabolic conversion .

Advanced Research Questions

Q. How do researchers address conflicting data on this compound’s efficacy compared to other corticosteroids in phimosis treatment?

In phimosis trials, betamethasone valerate (0.05%) outperformed this compound (1-2%), with 88% vs. 50-60% response rates. Contradictions arise from differences in steroid potency, application frequency, and patient adherence. Meta-analyses adjust for covariates like baseline phimosis severity .

Q. What methodologies are employed to study the pharmacokinetics of this compound in stratum corneum penetration?

Franz diffusion cells with human ex vivo skin are standard. Radiolabeled this compound is applied, and penetration is quantified via scintillation counting. Confocal Raman spectroscopy further maps drug distribution in epidermal layers .

Q. How can researchers mitigate inter-individual variability in this compound response during clinical trials?

Stratified randomization by skin type (Fitzpatrick scale) and baseline inflammation severity reduces variability. Pharmacogenomic analyses of glucocorticoid receptor (NR3C1) polymorphisms may also explain differential responses .

Q. What in vitro models are used to investigate this compound’s impact on cytokine suppression?

Primary human keratinocytes stimulated with TNF-α or IL-1β are treated with this compound. ELISA or multiplex assays measure IL-6, IL-8, and TNF-α suppression. Dose-response curves compare efficacy to reference standards (e.g., dexamethasone) .

Q. How do researchers resolve discrepancies in this compound’s potency rankings across historical studies?

Historical vasoconstrictor assays (e.g., McKenzie assay) showed variability due to formulation differences (ointment vs. cream). Modern studies standardize vehicle composition and use laser Doppler imaging for objective blood flow measurement .

Properties

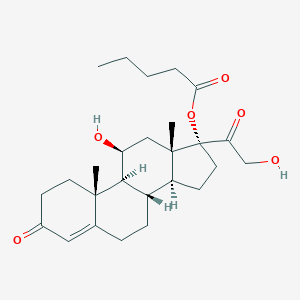

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHYNWYXKICIO-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045633 | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57524-89-7 | |

| Record name | Hydrocortisone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone valerate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.